

The Role of CD90 in Fibroblast Activation: A Technical Guide

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Introduction

Fibroblast activation is a critical process in tissue repair and regeneration, but its dysregulation is a hallmark of fibrotic diseases and the tumor microenvironment. A key surface marker and modulator of fibroblast phenotype is CD90 (also known as Thy-1). This technical guide provides an in-depth overview of the role of CD90 in fibroblast activation, focusing on key signaling pathways, quantitative expression data, and detailed experimental protocols to aid in the investigation of this important cellular process.

Data Presentation: Quantitative Analysis of CD90 Expression in Fibroblasts

The expression of CD90 is highly dynamic and context-dependent, often varying between tissues and disease states. The following tables summarize key quantitative data on CD90 expression in fibroblast populations.

Table 1: CD90 Expression in Normal vs. Cancer-Associated Fibroblasts (CAFs)

Tissue Type	Comparison	Method	Key Findings	Reference
Prostate Cancer	CD90 ^{hi} vs. CD90 ^{lo} CAFs	FACS, qPCR	CD90 ^{hi} cells showed 20- to 30-fold higher CD90 expression than CD90 ^{lo} cells.[1]	[1]
Breast Cancer	Tumor vs. Normal Mammary Tissue	Flow Cytometry	~2.4% of cells in the tumor were CD90.2+, compared to ~30% in the normal mammary fat pad.[2]	[2]
Prostate Cancer	Cancer vs. Non-Cancer Tissue	Proteomics, IHC	Increased amount of CD90/THY1 in cancer supernatants. A layer of 5-10 CD90-positive stromal cells was localized to tumor glands, compared to a single cell layer around benign glands.	[3]

Table 2: CD90 Expression in Fibrotic vs. Normal Tissues

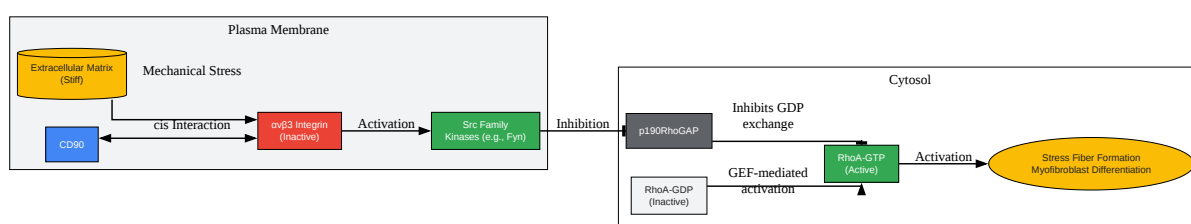
Disease Model	Tissue	Method	Key Findings	Reference
Idiopathic Pulmonary Fibrosis (IPF)	Lung	Not Specified	Myofibroblasts in fibroblastic lesions are CD90-negative, while normal lung fibroblasts are predominantly CD90-positive.[4]	[4]
Keloids	Skin	Not Specified	Significantly increased percentage of CD90+ fibroblasts in keloids compared to normal tissue.[4]	[4]
Systemic Sclerosis	Skin	Not Specified	CD90 expression positively correlates with fibrosis.[5]	[5]
Cholestatic Liver Injury	Liver	Not Specified	CD90 expression positively correlates with fibrosis.[5]	[5]

Signaling Pathways Involving CD90 in Fibroblast Activation

CD90 is a glycosylphosphatidylinositol (GPI)-anchored protein, and as such, lacks an intracellular domain. Its signaling capabilities are mediated through interactions with other cell surface and transmembrane proteins, primarily integrins.

CD90-Integrin-RhoA Signaling Axis in Mechanotransduction

CD90 plays a crucial role in how fibroblasts sense and respond to the stiffness of the extracellular matrix (ECM), a key aspect of their activation. This is mediated through its interaction with integrins, leading to the activation of the small GTPase RhoA.

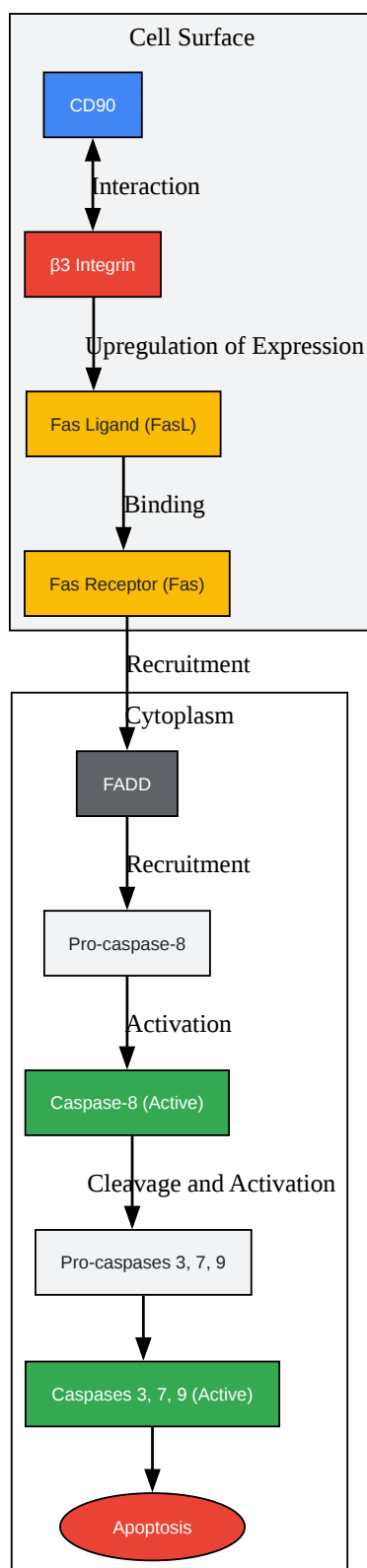


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CD90-Integrin-RhoA signaling in mechanotransduction.

CD90-Integrin-FasL Signaling in Apoptosis Regulation

In certain contexts, particularly in normal tissue homeostasis, CD90 can promote fibroblast apoptosis, a process that is often suppressed in fibrotic diseases. This is achieved through an interaction with $\beta 3$ integrins, leading to the upregulation of Fas Ligand (FasL).



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CD90-mediated regulation of fibroblast apoptosis via FasL.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of CD90 in fibroblast activation are provided below.

Protocol 1: Isolation of CD90+ Fibroblasts by Magnetic-Activated Cell Sorting (MACS)

This protocol outlines the enrichment of CD90-positive fibroblasts from a single-cell suspension of tissue.

Materials:

- Single-cell suspension from tissue digest
- Buffer: PBS with 0.5% BSA and 2 mM EDTA
- CD90 MicroBeads (e.g., Miltenyi Biotec)
- MACS Columns and Separator

Procedure:

- Cell Preparation: Start with a single-cell suspension of fibroblasts. Centrifuge at 300 x g for 10 minutes and resuspend the cell pellet in 80 μ L of buffer per 10^7 total cells.
- Magnetic Labeling: Add 20 μ L of CD90 MicroBeads per 10^7 total cells. Mix well and incubate for 15 minutes at 2-8°C.
- Washing: Add 1-2 mL of buffer per 10^7 cells and centrifuge at 300 x g for 10 minutes. Aspirate the supernatant completely.
- Resuspension: Resuspend the cell pellet in 500 μ L of buffer.
- Magnetic Separation:
 - Place a MACS column in the magnetic field of a MACS separator.

- Prepare the column by rinsing with 500 µL of buffer.
- Apply the cell suspension onto the column.
- Wash the column with 3 x 500 µL of buffer. Collect the flow-through, which contains the unlabeled (CD90-negative) cells.
- Remove the column from the separator and place it on a fresh collection tube.
- Pipette 1 mL of buffer onto the column and firmly push the plunger into the column to elute the magnetically labeled (CD90-positive) cells.

Protocol 2: Flow Cytometry Analysis of CD90 Expression

This protocol describes the staining of fibroblasts for flow cytometric analysis of CD90 surface expression.

Materials:

- Fibroblast cell suspension
- Staining Buffer: PBS with 1% BSA
- Blocking Buffer: Staining buffer with 10% human serum
- Primary Antibody: Fluorochrome-conjugated anti-human CD90 antibody (e.g., FITC, PE, or APC conjugated)
- Isotype control antibody with the same fluorochrome
- Flow cytometer

Procedure:

- Cell Preparation: Harvest fibroblasts and prepare a single-cell suspension. Aliquot approximately 1×10^6 cells per tube.

- **Blocking:** Resuspend cells in 100 μ L of blocking buffer and incubate for 15 minutes at 4°C to block non-specific antibody binding.
- **Staining:** Add the primary anti-CD90 antibody at the manufacturer's recommended concentration. For the negative control, add the corresponding isotype control antibody to a separate tube. Incubate for 30-60 minutes at 4°C in the dark.
- **Washing:** Add 2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant. Repeat the wash step twice.
- **Acquisition:** Resuspend the cell pellet in 300-500 μ L of staining buffer and analyze on a flow cytometer.

Protocol 3: Immunofluorescence Staining of CD90 in Cultured Fibroblasts

This protocol details the visualization of CD90 expression in adherent fibroblast cultures.

Materials:

- Fibroblasts cultured on glass coverslips or chamber slides
- PBS (Phosphate-Buffered Saline)
- Fixation Solution: 4% paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1% Triton X-100 in PBS
- Blocking Buffer: 1% BSA in PBS
- Primary Antibody: Anti-CD90 antibody
- Secondary Antibody: Fluorochrome-conjugated secondary antibody against the primary antibody's host species
- Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
- Mounting Medium

Procedure:

- **Cell Culture:** Seed fibroblasts onto glass coverslips in a culture dish and grow to the desired confluency.
- **Fixation:** Gently wash the cells with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
- **Washing:** Wash the cells three times with PBS for 5 minutes each.
- **Permeabilization:** Incubate the cells with permeabilization buffer for 10 minutes.
- **Blocking:** Wash with PBS and then block with blocking buffer for 1 hour at room temperature.
- **Primary Antibody Incubation:** Dilute the primary anti-CD90 antibody in blocking buffer and incubate with the cells overnight at 4°C in a humidified chamber.
- **Washing:** Wash the cells three times with PBS for 5 minutes each.
- **Secondary Antibody Incubation:** Dilute the fluorochrome-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature in the dark.
- **Nuclear Staining:** Wash with PBS and then incubate with DAPI solution for 5 minutes.
- **Mounting:** Wash three times with PBS. Mount the coverslip onto a microscope slide using mounting medium.
- **Imaging:** Visualize the staining using a fluorescence microscope.

Protocol 4: Western Blot Analysis of CD90

This protocol is for the detection of CD90 protein levels in fibroblast lysates.

Materials:

- Fibroblast cell pellet
- RIPA Lysis Buffer with protease inhibitors

- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)
- Primary Antibody: Anti-CD90 antibody
- Secondary Antibody: HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Protein Extraction: Lyse fibroblast pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
- SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary anti-CD90 antibody diluted in blocking buffer overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 10 minutes each.

- Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane as before. Apply the chemiluminescent substrate and visualize the bands using an imaging system.

Protocol 5: Quantitative Real-Time PCR (qPCR) for CD90 mRNA Expression

This protocol is for quantifying the relative expression levels of CD90 mRNA in fibroblasts.

Materials:

- Fibroblast cell pellet
- RNA extraction kit
- cDNA synthesis kit
- SYBR Green or TaqMan qPCR master mix
- Forward and reverse primers for CD90 and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

- RNA Extraction: Isolate total RNA from fibroblast pellets using a commercial kit according to the manufacturer's instructions.
- cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
- qPCR Reaction Setup: Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers (for CD90 or the housekeeping gene), and diluted cDNA.
- qPCR Run: Perform the qPCR on a real-time PCR system with appropriate cycling conditions.
- Data Analysis: Determine the cycle threshold (Ct) values for CD90 and the housekeeping gene. Calculate the relative expression of CD90 using the $\Delta\Delta C_t$ method.

Conclusion

CD90 is a multifaceted protein that plays a significant role in regulating fibroblast activation, with implications for a wide range of physiological and pathological processes. Its expression level can distinguish between different fibroblast subpopulations, and its signaling through integrin-mediated pathways influences key cellular behaviors such as mechanotransduction and apoptosis. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate role of CD90 in fibroblast biology and its potential as a therapeutic target in fibrotic diseases and cancer.

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References

- 1. Tumor-Promoting Phenotype of CD90hi Prostate Cancer-Associated Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role and mechanism of CD90+ fibroblasts in inflammatory diseases and malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Defining Skin Fibroblastic Cell Types Beyond CD90 [frontiersin.org]
- 5. Defining Skin Fibroblastic Cell Types Beyond CD90 - PMC [pmc.ncbi.nlm.nih.gov]
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